4-Oxopentanamide

Description

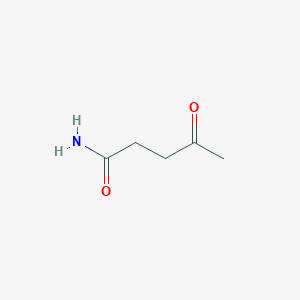

Structure

2D Structure

3D Structure

Properties

CAS No. |

22377-14-6 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

4-oxopentanamide |

InChI |

InChI=1S/C5H9NO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3,(H2,6,8) |

InChI Key |

ALUGUZNECOIQKE-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)N |

Canonical SMILES |

CC(=O)CCC(=O)N |

Origin of Product |

United States |

Synthetic Chemistry of 4 Oxopentanamide and Its Derivatives

Established Synthetic Pathways to 4-Oxopentanamide

Methods Involving Levulinic Acid as Precursor

Levulinic acid, a biomass-derived platform chemical, serves as a key precursor for the synthesis of this compound and its analogs. The presence of both a carboxylic acid and a ketone functional group allows for a variety of chemical transformations. One common approach is the esterification of levulinic acid, followed by amidation. For instance, levulinic acid can be reacted with butanol to form butyl 4-oxopentanoate (B1231505). This ester can then be converted to the corresponding amide through reaction with ammonia (B1221849) or a primary or secondary amine.

Another strategy involves the direct amidation of levulinic acid. This can be achieved by reacting levulinic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, before the addition of the amine. For example, N,N'-(ethane-1,2-diyl)-bis-(this compound) has been synthesized from levulinic acid.

The reductive amination of levulinic acid offers a direct route to amino acid derivatives, which can be precursors to certain this compound analogs. For example, (R)-4-aminopentanoic acid has been synthesized from levulinic acid using an engineered glutamate (B1630785) dehydrogenase. This enzymatic approach provides high stereoselectivity, which is often challenging to achieve through traditional chemical methods.

Table 1: Synthesis of this compound Derivatives from Levulinic Acid

| Derivative | Synthetic Method | Reference |

| Butyl 4-oxopentanoate | Esterification of levulinic acid with butanol | |

| N,N'-(ethane-1,2-diyl)-bis-(this compound) | Reaction from levulinic acid | |

| (R)-4-aminopentanoic acid | Reductive amination using engineered glutamate dehydrogenase |

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in organic synthesis and provide powerful tools for the construction of this compound and its derivatives. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

One notable example is the Claisen condensation, which involves the reaction between two esters in the presence of a base to form a β-keto ester. While not a direct synthesis of this compound itself, this reaction is crucial for creating precursors. For instance, the condensation of an appropriate ester with a derivative of acetic acid can generate a β-dicarbonyl compound that can be further modified to yield the desired pentanamide (B147674) structure.

The aldol (B89426) condensation, another key carbon-carbon bond-forming reaction, can also be employed. This reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. In the context of this compound synthesis, a substituted acetone (B3395972) derivative could be reacted with a glyoxylamide derivative to build the carbon skeleton.

Furthermore, peptide coupling reactions, a type of condensation reaction, are directly applicable to the synthesis of this compound from 4-oxopentanoic acid and an amine. These reactions utilize specific reagents to facilitate the formation of the amide bond. For example, the synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide was achieved by reacting 4-chloro-2-methylaniline (B164923) with methyl isobutyryl acetate (B1210297). Similarly, 2-amino-4-oxopentanamide (B13301013) can be synthesized through the condensation of an appropriate anhydride (B1165640) with an amine.

Table 2: Condensation Reactions in the Synthesis of this compound Derivatives

| Derivative | Type of Condensation | Reactants | Reference |

| N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide | Amide formation | 4-chloro-2-methylaniline, Methyl isobutyryl acetate | |

| 2-Amino-4-oxopentanamide | Amide formation | Anhydride, Amine |

Other Established Methodologies

Beyond the primary use of levulinic acid and standard condensation reactions, other methodologies have been established for the synthesis of this compound and its analogs. For instance, the preparation of 3(S)-hydroxy-4-oxopentanamide-4-ethylenedithioacetal has been reported. This synthesis involves the baker's yeast reduction of the corresponding ketone to introduce a hydroxyl group stereoselectively. The resulting β-hydroxy ester is then converted to the amide.

Advanced Synthetic Strategies for Substituted this compound Derivatives

The development of new synthetic methods allows for the creation of a diverse range of substituted this compound derivatives with tailored properties.

Rational Design Principles for Analog Generation

The rational design of novel molecules is a cornerstone of modern medicinal chemistry and materials science. This approach involves the thoughtful modification of a lead compound to enhance desired properties or introduce new functionalities. For this compound derivatives, this can involve altering substituents on the amide nitrogen, at the α- or β-positions of the pentanamide backbone, or by modifying the ketone functionality.

The principles of rational design often leverage an understanding of structure-activity relationships (SAR). By systematically preparing and evaluating a series of analogs, researchers can identify key structural features that contribute to a specific biological activity or material property. For example, in the context of developing enzyme inhibitors, the this compound scaffold could be modified to optimize interactions with the active site of a target enzyme. Computational methods, such as molecular docking, can aid in this process by predicting how different analogs will bind to a target.

An example of rational design can be seen in the development of peptide catalysts, where tripeptides were designed and screened for their ability to catalyze aldol addition reactions of resin-bound this compound.

Stereoselective Synthesis Approaches

Stereochemistry plays a critical role in the biological activity and material properties of chiral molecules. Stereoselective synthesis, the ability to selectively produce one stereoisomer over others, is therefore of paramount importance.

For substituted this compound derivatives, which can possess one or more stereocenters, stereoselective synthesis is crucial. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for achieving high levels of stereocontrol. For instance, the stereoselective reduction of a ketone to a specific alcohol enantiomer can be achieved using a chiral reducing agent or a catalyst.

The development of stereoselective routes to functionalized cyclohexylamine (B46788) derivatives via [4 + 2] cycloadditions highlights the advanced strategies being employed to create complex chiral structures that could be incorporated into this compound analogs. Similarly, photocatalytic methods have been developed for the stereoselective synthesis of β-fluorostyrene derivatives, demonstrating the potential for introducing fluorine, a common bioisostere, with stereocontrol.

A notable example of stereoselective synthesis in this area is the preparation of methyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal through the baker's yeast reduction of the corresponding ketone, which proceeds with high enantioselectivity. This chiral building block can then be converted to the corresponding stereochemically pure this compound derivative.

Table 3: Stereoselective Synthesis of a this compound Precursor

| Product | Key Reaction Step | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Methyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal | Ketone reduction | Baker's yeast | High enantioselectivity |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green chemistry principles relevant to this compound synthesis include atom economy, use of safer solvents, energy efficiency, and catalysis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, a reaction that proceeds with high atom economy will generate minimal waste. In the context of this compound synthesis, this would favor condensation reactions over multi-step processes that involve protecting groups and generate significant byproducts.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with more innocuous alternatives. Traditional organic solvents can pose environmental and health risks. Research into greener reaction media, such as water or ionic liquids, for the synthesis of related amide structures is an active area. For example, some syntheses aim to use aqueous media to avoid toxic solvents like benzene.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. High-temperature reactions not only consume more energy but can also lead to unwanted side reactions and decomposition products. The use of catalysts can often enable reactions to proceed under milder conditions.

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. The development of efficient catalysts for the amidation of esters or related reactions can significantly improve the greenness of this compound synthesis. Both metal-based and organocatalysts are being explored for similar transformations.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduced waste generation, increased efficiency. |

| Safer Solvents | Utilizing non-toxic and environmentally benign solvents, such as water or ionic liquids. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced costs. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to enhance reaction efficiency. | Increased reaction rates, milder reaction conditions, and potential for catalyst recycling. |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, like other amides, can proceed through several mechanistic pathways, primarily involving the reaction of a carboxylic acid derivative with an amine. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product formation.

Nucleophilic Acyl Substitution Mechanisms

The most common pathway for amide formation is nucleophilic acyl substitution. This reaction involves the substitution of a leaving group on an acyl carbon with a nucleophile, such as an amine. The general mechanism proceeds in two key steps: nucleophilic addition followed by elimination.

Nucleophilic Addition: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (e.g., an ester or acid chloride). This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., an alkoxide from an ester or a chloride ion from an acid chloride). A final deprotonation step yields the stable amide.

The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being more reactive than esters.

Addition-Elimination Pathways

The addition-elimination mechanism is a more detailed description of nucleophilic acyl substitution. The process begins with the addition of the nucleophile to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. This is followed by the elimination of the leaving group, which allows the C=O pi bond to reform.

For the synthesis of this compound from an ester like methyl 4-oxopentanoate and ammonia, the mechanism would be:

Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the leaving group.

Elimination: The alkoxide group (e.g., methoxide) is eliminated as the leaving group, and the carbonyl group is reformed.

Deprotonation: The resulting protonated amide is deprotonated to give the final this compound.

Catalytic Reaction Dynamics

Catalysts can significantly influence the dynamics of this compound formation by providing alternative, lower-energy reaction pathways.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine.

Base Catalysis: A base can deprotonate the amine nucleophile, increasing its nucleophilicity.

Metal Catalysis: Transition metal catalysts, such as those based on copper or gold, have been used in related amide synthesis reactions. These catalysts can activate the carboxylic acid derivative or the amine, facilitating the reaction. For instance, copper(II) acetate has been used to catalyze the reaction between 4-pentynoic acid and aminonucleophiles.

Organocatalysis: Non-metal catalysts, or organocatalysts, can also be employed. For example, N-heterocyclic carbenes have been shown to catalyze acyl transfer reactions.

Kinetic Studies of Synthetic Processes

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, kinetic studies can help to elucidate the reaction mechanism and optimize reaction conditions.

Kinetic analyses of similar amide formation reactions have shown that the rate-limiting step can vary depending on the specific reactants and conditions. For example, in some aminolysis reactions of esters, the formation of the tetrahedral intermediate is the rate-determining step.

A hypothetical kinetic study for the formation of this compound from an ester and ammonia might involve monitoring the concentration of reactants and products over time under various conditions (e.g., different temperatures, catalyst concentrations). The data obtained could be used to determine the reaction order with respect to each reactant and the activation energy of the reaction.

| Factor | Effect on Reaction Rate | Underlying Principle |

|---|---|---|

| Temperature | Increasing temperature generally increases the reaction rate. | Provides molecules with sufficient kinetic energy to overcome the activation energy barrier. |

| Concentration of Reactants | Increasing the concentration of reactants typically increases the reaction rate. | Increases the frequency of molecular collisions. |

| Catalyst | A suitable catalyst can significantly increase the reaction rate. | Provides an alternative reaction pathway with a lower activation energy. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the reaction rate. | Affects the stability of reactants, transition states, and intermediates. |

Chemical Transformations and Reaction Mechanisms of 4 Oxopentanamide

Reactions Involving the Amide Functionality

The amide group in 4-oxopentanamide exhibits characteristic reactions of primary amides. These include hydrolysis to the parent carboxylic acid and reduction to the corresponding amine.

Hydrolysis: Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed to yield 4-oxopentanoic acid (levulinic acid) and ammonia (B1221849). This reaction is a standard transformation for amides, although specific kinetic or mechanistic studies on this compound itself are not extensively detailed in the literature.

Reduction: The amide functionality can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the amide to 1,4-pentanediamine, leaving the ketone group also susceptible to reduction.

N-Alkylation and Acylation: While direct N-alkylation of primary amides can be challenging, derivatives of this compound are readily synthesized from levulinic acid and various amines, leading to N-substituted 4-oxopentanamides. For instance, N,N-dimethyl-4-oxopentanamide derivatives have been prepared through the acylation of the corresponding amine with 4-oxopentanoic acid.

Reactivity of the Keto Group (C=O) at the 4-Position

The ketone carbonyl at the C-4 position is a key site for nucleophilic attack and condensation reactions. Its reactivity is fundamental to many of the cyclization reactions in which this compound participates.

Reduction: The keto group is readily reduced to a secondary alcohol, forming 4-hydroxypentanamide. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The resulting γ-hydroxy amide is a precursor for the synthesis of lactones and other heterocyclic systems. For example, the reduction of methyl 3,4-dioxopentanoate-4-ethylenedithioacetal followed by amidation yields 3(S)-hydroxy-4-oxopentanamide-4-ethylenedithioacetal, showcasing the selective reduction of one keto group in a related precursor.

Condensation Reactions: The ketone can react with aldehydes in aldol-type condensation reactions. In a notable example, resin-bound this compound was used in an enantioselective aldol (B89426) addition with a dye-containing benzaldehyde, catalyzed by tripeptides. This highlights the ability of the ketone's α-methyl group to act as a nucleophile after deprotonation.

Reactions at the Alpha and Beta Carbons

The carbon atoms alpha (C-3) and beta (C-2) to the amide group, and particularly the methyl group alpha to the ketone (C-5), are susceptible to reactions typical of enols and enolates.

Enolate Formation and Alkylation: The protons on the carbons alpha to the carbonyl groups (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a potent nucleophile and can undergo alkylation reactions. While specific examples for this compound are not widespread, the general principle of enolate alkylation is a fundamental reaction in organic chemistry. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would favor the formation of the kinetic enolate at the less hindered C-5 position, which can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group.

Halogenation: The α-carbons can undergo halogenation under both acidic and basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate, typically leading to monohalogenation. Under basic conditions, an enolate is formed, and the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. The methyl ketone functionality of this compound makes it a candidate for the haloform reaction, where treatment with excess halogen and base would lead to the formation of a carboxylate and a haloform (CHX₃).

Michael Addition: The enolate of this compound can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds. This reaction would involve the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, expanding the carbon skeleton and introducing further functionality.

Cyclization Reactions Yielding Heterocyclic Systems Incorporating this compound Moiety

A significant aspect of the chemistry of this compound and its derivatives is their utility as precursors for a variety of heterocyclic compounds. The 1,4-dicarbonyl relationship (when considering the amide as a carbonyl equivalent) is ideal for the formation of five- and six-membered rings.

Pyrimidine (B1678525) and Dihydropyrimidine (B8664642) Derivatives

This compound derivatives are valuable substrates in multicomponent reactions for the synthesis of pyrimidines and dihydropyrimidines, which are important classes of heterocycles with diverse biological activities. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), is a prominent example. In this context, N-substituted 4-oxopentanamides serve as the β-dicarbonyl component.

For example, N-(substituted phenyl)-4-methyl-3-oxopentanamide reacts with various aromatic aldehydes and urea or thiourea in the presence of a catalytic amount of hydrochloric acid in ethanol (B145695) to yield tetrahydropyrimidine-5-carboxamides.

| Aldehyde | Urea/Thiourea | Product |

| Aromatic Aldehyde | Urea | N-(4-chloro-2-methylphenyl)-2-oxo-4-aryl-6-(propan-2-yl)-1,2,3,4–tetrahydropyrimidine-5-carboxamide |

| Aromatic Aldehyde | Thiourea | N-(4-chloro-2-methylphenyl)-2-thioxo-4-aryl-6-(propan-2-yl)-1,2,3,4–tetrahydropyrimidine-5-carboxamide |

| 2-chloro-6-fluorobenzaldehyde | Thiourea | 4-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydro-6-isopropyl-N-(substituted-phenyl)-2-thioxopyrimidine-5-carboxamide |

Table 1: Synthesis of Pyrimidine Derivatives from this compound Analogues.

The mechanism of this reaction generally involves the initial formation of an acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the this compound derivative. Subsequent cyclization and dehydration afford the dihydropyrimidine product.

Triazolopyrimidine Derivatives

Fused heterocyclic systems such as triazolopyrimidines can also be synthesized from this compound derivatives. These reactions often proceed via a one-pot, three-component condensation. For instance, N-(3-chloro-4-fluorophenyl)-4-methyl-3-oxopentanamide undergoes a cyclocondensation reaction with 3-amino-1,2,4-triazole and various aldehydes in refluxing DMF to produce N-(3-chloro-4-fluorophenyl)-4,7-dihydro-5-isopropyl- Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidine-6-carboxamide derivatives. This efficient synthesis highlights the utility of the this compound scaffold in building complex, fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| N-(3-chloro-4-fluorophenyl)-4-methyl-3-oxopentanamide | 3-Amino-1,2,4-triazole | Aldehyde | DMF | N-(3-chloro-4-fluorophenyl)-7-(substituted)-4,7-dihydro-5-isopropyl- Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidine-6-carboxamide |

| N-Acetyl-4-methyl-3-oxopentanamide | 3-amino-1,2,4-triazole | Aldehyde | DMF | N-acetyl-triazolopyrimidine derivative |

Table 2: Synthesis of Triazolopyrimidine Derivatives.

Pyrrolizidine (B1209537) Alkaloid Biogenetic Pathways

The pyrrolizidine skeleton, characteristic of a large class of alkaloids, is biosynthetically derived from two molecules of ornithine via putrescine. A key intermediate in this pathway is a symmetrical C₄-N-C₄ compound, homospermidine. While this compound itself is not a direct intermediate, the structural motif of a 1,4-dicarbonyl or its biological equivalent is central to the cyclization steps that form the pyrrolizidine ring system. The biosynthesis involves oxidative deamination of homospermidine followed by an intramolecular Mannich-type reaction to form the bicyclic core. A proposed key intermediate for some bohemamine-type pyrrolizidine alkaloids is 4-amino-3-oxo-pentanamide, highlighting the relevance of this structural framework in natural product biosynthesis.

Functional Group Interconversions and Derivatization Strategies

This compound possesses two key functional groups, a ketone and a primary amide, which allow for a variety of chemical transformations. These transformations enable the conversion of the parent molecule into a range of derivatives with modified properties and functionalities. Derivatization strategies often target one of the two functional groups selectively, or in some cases, involve both.

The interconversion of the ketone and amide moieties into other functional groups is a cornerstone of synthetic strategies involving this compound. These reactions include reductions, oxidations, and nucleophilic additions to the carbonyl carbon, as well as reactions characteristic of the amide group, such as hydrolysis, reduction, and dehydration.

The ketone group at the C-4 position is a versatile site for functional group interconversion. Standard ketone chemistry can be applied to synthesize a variety of derivatives.

Reduction to Secondary Alcohol: The most common transformation of the ketone is its reduction to a secondary alcohol, yielding 4-hydroxypentanamide derivatives. This can be achieved using various reducing agents. A notable example is the synthesis of N,N'-(alkane-diyl)-bis-(4-hydroxypentanamide)s from their corresponding bis-(this compound) precursors. This transformation highlights the accessibility of the ketone for reduction.

| Reactant | Reagent(s) | Product | Yield | Reference |

| N,N'-(hexane-1,6-diyl)-bis-(this compound) | NaBH4, H2O/THF | N,N'-(hexane-1,6-diyl)-bis-(4-hydroxypentanamide) | 81% | |

| N,N'-(octane-1,8-diyl)-bis-(this compound) | NaBH4, H2O/THF | N,N'-(octane-1,8-diyl)-bis-(4-hydroxypentanamide) | 72% | |

| N,N'-(decane-1,10-diyl)-bis-(this compound) | NaBH4, H2O/THF | N,N'-(decane-1,10-diyl)-bis-(4-hydroxypentanamide) | 88% |

Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. This reaction is typically catalyzed by acid. For instance, reaction with a primary amine (R-NH2) would yield an N-substituted 4-iminopentanamide.

Acetal (B89532)/Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone group can be protected as an acetal (or more accurately, a ketal). This is a reversible reaction often used to protect the ketone from other reagents, for example, during the reduction of the amide group.

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction in the presence of a base and a halogen (I2, Br2, or Cl2). This would lead to the formation of a carboxylate (succinamide) and a haloform (e.g., iodoform).

The primary amide group of this compound can also be converted into several other functional groups, significantly broadening its synthetic utility.

Reduction to Primary Amine: The complete reduction of the amide group to a primary amine is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion, which would yield 5-aminopentan-2-one. The reaction proceeds via a two-step hydride addition. Catalytic hydrogenation can also be employed, though it often requires high pressures and temperatures.

| Functional Group Transformation | Reagent(s) | Product Type |

| Amide to Amine | 1. LiAlH4 2. H2O | Primary Amine |

| Amide to Aldehyde | DIBAL-H (diisobutylaluminium hydride) | Aldehyde |

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 4-oxopentanoic acid (levulinic acid). Acid-catalyzed hydrolysis yields the carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and ammonia.

Dehydration to Nitrile: The primary amide can be dehydrated to form a nitrile (4-oxopentanenitrile) using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).

Certain derivatization strategies can involve reactions at both the ketone and amide functionalities, leading to the formation of heterocyclic structures.

Cyclization Reactions: Derivatives of this compound can serve as precursors for heterocyclic compounds. For example, N-acetyl-4-methyl-3-oxopentanamide is used in the synthesis of triazolopyrimidine derivatives through cyclocondensation with 3-amino-1,2,4-triazole. While not starting from this compound itself, this demonstrates the potential for the keto-amide scaffold to participate in cyclization reactions to form complex molecules like pyrrolidines or oxadiazoles (B1248032) under appropriate conditions.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 4-oxopentanamide. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment.

In a study of related bis-(this compound) structures, the characteristic chemical shifts for the core pentanamide (B147674) skeleton were identified. Based on this and general principles, the expected NMR data for this compound can be predicted. The protons of the methylene (B1212753) group adjacent to the amide carbonyl (C2) are expected to appear at a different chemical shift than those adjacent to the ketone carbonyl (C3) due to the differing electronic environments. The terminal methyl group (C5) protons would appear as a singlet, being adjacent to a carbonyl group with no protons. The amide protons (-NH₂) would typically appear as a broad signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar structures and known chemical shift ranges.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (C5) | ~2.1 (s, 3H) | ~29.7 |

| CH₂ (C3) | ~2.6 (t, 2H) | ~38.0 |

| CH₂ (C2) | ~2.3 (t, 2H) | ~29.1 |

| C=O (Ketone, C4) | - | ~207.5 |

| C=O (Amide, C1) | - | ~171.5 |

| NH₂ | ~7.0-8.0 (br s, 2H) | - |

s = singlet, t = triplet, br s = broad singlet

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be expected to show a correlation between the protons on C2 and C3, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals at ~2.3 ppm and ~2.6 ppm to their respective carbon signals (~29.1 ppm and ~38.0 ppm), and the methyl proton signal (~2.1 ppm) to its carbon (~29.7 ppm).

CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR is a solid-state NMR technique used to obtain high-resolution spectra of solid samples. While no specific CP/MAS NMR data for this compound are available, this technique would be valuable for studying the compound in its solid form, providing information on molecular conformation and packing in the crystal lattice, which may differ from its structure in solution.

1H NMR and 13C NMR

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups (ketone and amide) and the N-H bonds of the primary amide. The C=O stretching vibration of the ketone typically appears at a higher wavenumber than that of the primary amide. The N-H stretching vibrations of the primary amide usually appear as two distinct bands in the 3100-3500 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound Data based on general IR tables and spectra of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amide (R-CONH₂) | N-H Stretch | ~3350 and ~3180 |

| Primary Amide (R-CONH₂) | C=O Stretch (Amide I) | ~1650 |

| Primary Amide (R-CONH₂) | N-H Bend (Amide II) | ~1620 |

| Ketone (R-CO-R') | C=O Stretch | ~1715 |

| Methylene (CH₂) | C-H Stretch | ~2950-2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound (C₅H₉NO₂), the calculated monoisotopic mass is 115.0633 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 115. The fragmentation of this compound under electron ionization (EI) would likely proceed via cleavage adjacent to the carbonyl groups (alpha-cleavage), a common pathway for both ketones and amides.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 115 | [CH₃COCH₂CH₂CONH₂]⁺ | Molecular Ion (M⁺) |

| 100 | [OCH₂CH₂CONH₂]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [CH₂CH₂CONH₂]⁺ | McLafferty rearrangement or cleavage of C3-C4 bond |

| 57 | [CH₃COCH₂]⁺ | Cleavage of C2-C3 bond |

| 44 | [CONH₂]⁺ | Alpha-cleavage at the amide group |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at the ketone group |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off a single crystal, one can generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. This technique also reveals information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice.

Currently, there are no published crystal structures for this compound in crystallographic databases. If suitable single crystals could be grown, X-ray diffraction analysis would provide definitive proof of its structure in the solid state. It would reveal the planarity of the amide group, the conformation of the aliphatic chain, and the network of hydrogen bonds formed by the primary amide group, which would be expected to link molecules into dimers or more extended networks.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding intermolecular interactions and predicting how a molecule might interact with biological targets.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (a "template"). To generate a useful model, the sequence identity between the target and template should typically be at least 35-40%.

This method is exclusively applicable to the structural prediction of proteins and other large biological macromolecules. It is not a relevant or applicable technique for determining the structure of a small molecule like 4-Oxopentanamide.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a small molecule with a specific protein target.

While detailed molecular docking studies focused specifically on the parent compound this compound are not prominent in the searched literature, the methodology has been applied to its derivatives. For instance, studies on related compounds suggest potential interactions with enzymatic targets. This indicates that molecular docking would be a valuable method to virtually screen this compound against various protein targets to explore its potential biological activities.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting molecular reactivity, intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP analysis of this compound, which could be performed using methods like DFT, would reveal the charge distribution across the molecule. The carbonyl oxygen atoms of the ketone and amide groups would be expected to be regions of high negative potential (red), while the amide protons would likely be regions of positive potential (blue). Although this is a standard and insightful type of analysis, specific published research featuring an MEP map for this compound was not found.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis (MFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new compounds before they are synthesized. Three-dimensional QSAR (3D-QSAR) methods extend this by considering the 3D properties of molecules.

A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA aligns a set of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. It then uses statistical methods, like partial least-squares (PLS), to correlate the variations in these fields with the observed biological activities. The resulting models can be visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity, providing crucial guidance for drug design.

While specific QSAR or CoMFA studies focusing solely on this compound are not prominent in the literature, the methodology has been extensively applied to structurally related molecules, such as other amide and ketone derivatives. For instance, 3D-QSAR studies on various inhibitors often reveal the importance of steric, electrostatic, and hydrogen-bonding properties for receptor interaction. In a hypothetical CoMFA study of this compound derivatives, one would analyze how substitutions on the pentanamide (B147674) backbone affect its interaction with a target protein. The model's predictive power would be assessed by statistical parameters like the cross-validated coefficient (q²) and the non-cross-validated conventional coefficient (r²).

Table 1: Example Statistical Parameters from a CoMFA Study This table illustrates typical statistical outputs from a CoMFA analysis, indicating the robustness and predictive capability of a 3D-QSAR model.

| Statistical Parameter | Value | Description |

| q² (cross-validated) | 0.743 | Represents the predictive power of the model, determined by systematically leaving out data points during model creation. A value > 0.5 is generally considered good. |

| r² (non-cross-validated) | 0.972 | Indicates the goodness of fit of the model to the training set data. A higher value signifies a strong correlation. |

| Predicted r² | 0.713 | Measures the predictive ability of the model on an external test set of compounds not used in model generation. |

| Steric Contribution | 55% | The percentage of the variance in activity that is explained by the steric field. |

| Electrostatic Contribution | 45% | The percentage of the variance in activity that is explained by the electrostatic field. |

Theoretical Prediction of Reactivity and Selectivity

Conceptual Density Functional Theory (DFT) offers a powerful framework for predicting the chemical reactivity and selectivity of molecules. This approach uses various calculated indices to understand how a molecule will behave in a chemical reaction, identifying the most likely sites for electrophilic or nucleophilic attack.

Key reactivity indices include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Species with high electrophilicity are strong electrophiles.

Nucleophilicity Index (N): Quantifies the electron-donating ability of a molecule. High N values indicate a strong nucleophile.

Parr Functions (P_k⁺ and P_k⁻): These are local reactivity indices that predict the most probable sites within a molecule for nucleophilic (P_k⁺) and electrophilic (P_k⁻) attack, respectively.

For this compound, these DFT-based indices can predict the behavior of its two key functional groups: the ketone and the amide. The carbonyl carbon of the ketone group is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. Conversely, the lone pairs on the ketone and amide oxygen atoms, as well as the amide nitrogen, confer nucleophilic character to the molecule. Computational studies on similar molecules have successfully used these indices to rationalize observed regioselectivity in reactions. For example, analysis of the Parr functions would allow for a quantitative comparison of the electrophilicity of the ketone carbonyl carbon versus the amide carbonyl carbon, predicting the outcome of nucleophilic addition reactions.

Table 2: Hypothetical DFT Reactivity Indices for this compound This table shows representative theoretical values for local reactivity indices, which help in predicting the most reactive sites in the this compound molecule.

| Atomic Site | Function | Predicted Reactivity | Parr Function (P_k⁺) for Nucleophilic Attack |

| C4 (Ketone Carbonyl) | Ketone | Highly Electrophilic | 0.52 |

| C1 (Amide Carbonyl) | Amide | Electrophilic | 0.28 |

| O (Ketone Carbonyl) | Ketone | Nucleophilic | -0.15 |

| O (Amide Carbonyl) | Amide | Nucleophilic | -0.12 |

| N (Amide) | Amide | Nucleophilic | -0.10 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different potential energies. Mapping these energies as a function of the rotational angles creates a potential energy surface, or energy landscape, which is fundamental to understanding a molecule's flexibility, stability, and interactions.

The flexible backbone of this compound, with several single C-C bonds, allows for a multitude of possible conformations. The relative stability of these conformers is determined by a balance of forces, including:

Torsional Strain: An energetic penalty arising from eclipsed interactions between bonds on adjacent atoms. Staggered conformations are generally lower in energy.

Steric Strain: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity.

Table 3: Calculated Relative Energies of this compound Conformers This table provides an example of how computational chemistry can be used to determine the relative stability of different spatial arrangements (conformers) of this compound.

| Conformer Description (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

| Anti (180°) | 0.00 | Most stable conformer, with the acetyl and carboxamide groups furthest apart, minimizing steric hindrance. |

| Gauche (60°) | 0.95 | Higher in energy due to steric interaction between the acetyl and carboxamide moieties. |

| Eclipsed (0°) | 4.50 | Represents a transition state (energy maximum) for rotation, destabilized by high torsional and steric strain. |

Biological Research Aspects of 4 Oxopentanamide Derivatives

Mechanistic Investigations of Bioactivity

The bioactivity of 4-oxopentanamide derivatives is a subject of growing interest in medicinal chemistry, with research focusing on understanding their mechanisms of action at the molecular and cellular levels. These investigations are crucial for the rational design of new therapeutic agents.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

For instance, certain (R)-4-benzamido-5-oxopentanoic acid derivatives, which share a core structure with this compound, have been synthesized and evaluated for their ability to inhibit the binding of cholecystokinin (B1591339) (CCK) to its receptors. These studies revealed that chemical modifications to the parent structure could lead to selective antagonists for either the CCK-A or CCK-B/gastrin receptors. Specifically, the introduction of certain substituents resulted in compounds with different affinities for gastrin receptors in rabbit gastric glands compared to CCK central receptors in the rat cortex.

In the realm of enzyme inhibition, peptidyl α-ketoamides, which can be considered derivatives of this compound, have been investigated as inhibitors of cysteine proteases like calpain I and calpain II. The mechanism of inhibition involves the formation of a stable thiohemiketal intermediate between the ketoamide group and the active site cysteine residue of the enzyme. The potency of these inhibitors is influenced by the nature of the substituents in both the primed and unprimed regions of the molecule. For example, incorporating nucleobases into the primed region was found to be more favorable than dimethylaminoalkyl or methyl piperazine (B1678402) groups, likely due to stacking interactions with a tryptophan residue near the active site.

Furthermore, some 4-oxoquinoline-3-carboxamide derivatives, which contain a related structural motif, are thought to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication. This mechanism is analogous to that of some established anticancer drugs.

The interaction of these derivatives with their molecular targets is often studied using a combination of in vitro binding assays and in silico docking studies. These approaches help to elucidate the specific binding modes and key interactions that govern the affinity and selectivity of the compounds.

Modulation of Cellular Pathways (e.g., Mitochondrial Complex I, Amyloid-β Oligomer Production)

The biological effects of this compound derivatives often stem from their ability to modulate specific cellular pathways. Research has highlighted their influence on mitochondrial function and the production of amyloid-β (Aβ) oligomers, both of which are implicated in neurodegenerative diseases like Alzheimer's.

In the context of Alzheimer's disease, the aggregation of amyloid-β peptides into toxic oligomers is a central pathological event. Some hybrid compounds of curcumin (B1669340) and melatonin (B1676174), which incorporate a 3-oxo-pentanoic acid amide structure (a close relative of this compound), have demonstrated the ability to inhibit the production of Aβ oligomers in cellular models. Mechanistic studies suggest that the neuroprotective effects of these compounds are correlated with their antioxidant properties and their potential to interfere with the interactions of Aβ oligomers within the mitochondria. It's believed that by modulating these pathways, these derivatives can protect neuronal cells from Aβ-induced toxicity.

The ability of certain derivatives to cross the blood-brain barrier is a critical factor for their potential therapeutic use in neurodegenerative diseases, allowing them to reach their targets within the central nervous system.

Antioxidant Mechanisms

One of the primary antioxidant mechanisms is the direct scavenging of reactive oxygen species (ROS). The ability of a compound to donate a hydrogen atom or an electron to a free radical can neutralize its reactivity and prevent oxidative damage to cellular components like DNA, proteins, and lipids. The efficiency of this process is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The antioxidant capacity of these derivatives is closely linked to their chemical structure. For example, the presence of phenolic hydroxyl groups or other electron-donating groups can enhance their radical scavenging activity. Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamic and kinetic parameters of antioxidant reactions, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), to elucidate the most probable antioxidant mechanism (e.g., hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT)).

In addition to direct scavenging, some derivatives may exert their antioxidant effects by modulating endogenous antioxidant defense systems. This can involve the activation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in detoxifying ROS. By upregulating the expression or activity of these enzymes, the derivatives can enhance the cell's capacity to cope with oxidative stress.

Furthermore, the antioxidant activity of certain this compound derivatives is linked to their ability to chelate metal ions like iron. By binding to these metal ions, they can prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the optimization of this compound derivatives as therapeutic agents. These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity, providing valuable insights for the design of more potent and selective compounds.

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified.

The this compound core itself serves as a versatile scaffold. The presence of both a ketone and an amide functional group allows for a variety of chemical modifications and interactions with biological targets. For instance, the N-acetyl moiety in N-acetyl-4-methyl-3-oxopentanamide provides hydrogen-bonding capability, which is critical for molecular interactions.

In the context of anticancer activity, the 4-oxoquinoline-3-carboxamide scaffold has been identified as a key pharmacophore. For dual agonists of peroxisome proliferator-activated receptors (PPARα and PPARγ), the 7-hydroxy-benzopyran-4-one moiety, which is present in flavonoids and isoflavones, has been recognized as a crucial pharmacophoric element.

For derivatives targeting neurodegenerative diseases, specific functional groups on different parts of the molecule have been shown to be important. In a series of neuroprotective compounds, a 4-hydroxy group on a phenyl ring and a 5-methoxy group on an indole (B1671886) ring were found to be critical for activity. The β-keto moiety within the pentanamide (B147674) structure was also identified as a modifiable group that could retain or improve neuroprotective effects.

In the case of peptidyl α-ketoamide inhibitors of calpains, the P1 and P2 positions of the peptide chain, as well as the nature of the substituent in the primed region, are key determinants of potency and selectivity. For example, an α-aminobutyric acid (Abu) or phenylalanine (Phe) at the P1 position and a leucine (B10760876) at the P2 position were found to be preferred.

Impact of Substituent Effects on Biological Potency

The nature and position of substituents on the this compound core or its associated ring systems have a profound impact on biological potency. SAR studies have revealed several trends regarding substituent effects.

In a series of (R)-4-benzamido-5-oxopentanoic acid derivatives, the substituents on the benzamido ring were crucial for determining the selectivity for CCK-A versus CCK-B/gastrin receptors. Similarly, for 4-oxoquinoline-3-carboxamide derivatives, the nature of the substituents on the quinoline (B57606) and carboxamide moieties influenced their cytotoxic activity against cancer cell lines.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby affecting its binding affinity to the target. For example, in a study of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the presence of electron-donating groups like an amine on the phenyl rings was found to enhance their antioxidant activities. Conversely, in some benzothiazole (B30560) derivatives, electron-withdrawing groups such as a nitro group were associated with higher antibacterial activity.

The lipophilicity of the molecule, which is influenced by the nature of the substituents, is another critical factor affecting biological activity. A balance between hydrophilicity and lipophilicity is often required for optimal absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in a series of phenolic acid esters, the length of the alkyl chain of the ester moiety was found to influence their cytotoxic activity.

Furthermore, the steric bulk and conformational flexibility imparted by different substituents can also play a significant role. The introduction of bulky groups may either enhance binding by filling a hydrophobic pocket in the target protein or hinder binding due to steric clashes. Molecular modeling and docking studies are often used to rationalize these substituent effects and to guide the design of new analogs with improved potency.

Table 1: Investigated this compound Derivatives and Their Biological Activities

| Derivative Class | Biological Target/Pathway | Observed Effect | Key Structural Features |

|---|---|---|---|

| (R)-4-Benzamido-5-oxopentanoic acids | CCK Receptors | Selective antagonism | Varied substituents on the benzamido ring |

| Peptidyl α-ketoamides | Calpain I and II | Inhibition | Nucleobases or other groups in the primed region |

| 4-Oxoquinoline-3-carboxamides | Topoisomerase II | Inhibition, Anticancer activity | 4-oxoquinoline core |

| Curcumin-melatonin hybrids | Aβ oligomer production, Mitochondria | Inhibition of Aβ oligomerization, Neuroprotection | 3-oxo-pentanoic acid amide scaffold |

| ZCM-I-1 analogs | Mitochondrial Complex I | Modulation of ROS production | 4-OH on phenyl ring, 5-OCH3 on indole ring |

| 1,3,4-Oxadiazole (B1194373) derivatives | Free radicals | Antioxidant activity | Electron-donating groups on phenyl rings |

In Vitro Biological Evaluation Methodologies

The in vitro evaluation of this compound derivatives is a critical step in determining their potential as therapeutic agents. These methodologies encompass a range of assays designed to assess the biological activity of these compounds at the cellular and molecular levels.

Cell-based assays are fundamental tools for evaluating the effects of this compound derivatives on cell viability, proliferation, and protection against cellular stressors. These assays provide crucial insights into a compound's potential therapeutic efficacy and its toxicological profile.

Neuroprotection Assays: Derivatives of this compound have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. A common model for this is the MC65 human neuroblastoma cell line, which conditionally expresses a fragment of the amyloid precursor protein (APP), leading to the accumulation of intracellular amyloid-β oligomers (AβOs) and subsequent cell death.

The standard methodology involves:

Cell Culture and Treatment: MC65 cells are cultured in appropriate media and seeded in 96-well plates. The cells are then treated with the test compounds (e.g., this compound derivatives) for a specified period.

Induction of Cytotoxicity: Neurotoxicity is induced, for instance, by withdrawing tetracycline (B611298) (-TC) from the culture medium, which triggers the expression of the toxic APP fragment.

Viability Assessment: Cell viability is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is proportional to the number of living cells, is measured by dissolving the crystals in a solvent like DMSO and reading the absorbance at a specific wavelength (e.g., 570 nm).

A significant increase in cell viability in the presence of the test compound compared to the untreated, toxicity-induced control indicates neuroprotective activity. For example, a hybrid compound of curcumin and melatonin, 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, demonstrated potent neuroprotection in MC65 cells with a nanomolar EC₅₀ value.

Cytotoxicity Assays: Cytotoxicity assays are employed to determine the toxic potential of this compound derivatives against various cell lines, including cancer cells and normal cells. These assays are crucial for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic applications.

The MTT assay is also a standard method for cytotoxicity screening. The procedure involves incubating different cancer cell lines (e.g., human breast cancer, neuroblastoma, erythroleukemia) with various concentrations of the synthesized compounds. The concentration that inhibits cell growth by 50% (IC₅₀) is then calculated to quantify the compound's cytotoxic potency. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxic activity against gastric cancer cell lines while being inactive against normal cell lines, highlighting their potential as selective anticancer agents.

| Assay Type | Cell Line Example | Endpoint Measured | Application |

| Neuroprotection | MC65 (Human Neuroblastoma) | Cell Viability (MTT Assay) | Alzheimer's Disease Research |

| Cytotoxicity | K562 (Erythroleukemia) | Cell Viability (MTT Assay) | Anticancer Drug Screening |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay) | Anticancer Drug Screening |

| Cytotoxicity | ACP02 (Gastric Cancer) | Cell Viability (MTT Assay) | Anticancer Drug Screening |

The antimicrobial potential of this compound derivatives is evaluated through standardized screening assays against a panel of pathogenic bacteria and fungi. These assays determine the spectrum of activity and the potency of the compounds.

General Methodologies: A common initial screening method is the agar-diffusion method (e.g., well diffusion or disk diffusion). In this technique, a standardized inoculum of the microorganism is spread over the surface of an agar (B569324) plate. The test compound is then introduced into a well cut into the agar or onto a paper disk placed on the surface. After incubation, the diameter of the inhibition zone (the area around the well or disk where microbial growth is prevented) is measured. A larger inhibition zone indicates greater antimicrobial activity.

Following initial screening, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using a broth microdilution method in 96-well plates, where a serial dilution of the compound is tested against a standard concentration of the microorganism. The MIC value is a quantitative measure of a compound's potency. For some compounds, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also determined.

Antibacterial Screening: Derivatives are tested against a variety of Gram-positive and Gram-negative bacteria. Commonly used strains include:

Gram-positive: Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis.

Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.

For example, certain 1,3,4-oxadiazole derivatives bearing a benzimidazole (B57391) scaffold have shown promising effects against S. aureus and S. epidermidis, with MIC values comparable to standard drugs. Similarly, 4H-4-oxoquinolizine derivatives have demonstrated potent activity against Gram-positive bacteria, including some quinolone-resistant strains.

Antifungal Screening: Antifungal activity is assessed against pathogenic yeasts and molds. Common fungal strains include Candida albicans, Aspergillus niger, Aspergillus flavus, Fusarium oxysporum, and Botrytis cinerea. The screening is often conducted using the mycelium growth inhibition method, where the effect of the compound on the growth of the fungal mycelium is measured. The half-maximal effective concentration (EC₅₀) is often calculated to quantify the antifungal potency. For instance, certain 4-amino coumarin-based derivatives have demonstrated broad-spectrum antifungal activity against several plant pathogenic fungi.

| Microbial Strain | Type | Assay Method | Finding Example |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution (MIC) | Derivatives showed MICs comparable to standard drugs. |

| Escherichia coli | Gram-negative Bacteria | Agar Well Diffusion | Some derivatives exhibited moderate inhibition zones. |

| Candida albicans | Yeast | Broth Microdilution (MIC) | Tested compounds showed varying levels of antifungal activity. |

| Aspergillus niger | Mold | Mycelium Growth Inhibition | Some derivatives effectively inhibited fungal growth. |

| Botrytis cinerea | Mold | Mycelium Growth Inhibition (EC₅₀) | Certain compounds displayed significant inhibitory effects. |

Enzymatic inhibition assays are crucial for elucidating the mechanism of action of this compound derivatives. These assays measure the ability of a compound to interfere with the activity of a specific enzyme that is often a key player in a disease pathway.

Methodologies: The specific methodology for an enzyme inhibition assay depends on the enzyme being studied. Generally, the assay involves incubating the enzyme with its substrate in the presence and absence of the inhibitor (the test compound). The rate of the reaction, either the consumption of the substrate or the formation of the product, is monitored over time. This is often done using spectrophotometric or fluorometric methods. The inhibitory potential is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Examples of enzymes targeted by derivatives that can be conceptually linked to the this compound scaffold include:

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes. Assays measure the enzyme's ability to break down carbohydrate substrates. The results for a library of 4-Hydroxy Pd-C-III derivatives showed moderate to potent α-glucosidase inhibition.

Protein Tyrosine Phosphatase 1B (PTP1B): This is another target for diabetes and obesity. One derivative, compound 8a from a study, was found to be a potential inhibitor of PTP1B.

Cyclooxygenase (COX-1 and COX-2): These enzymes are targets for anti-inflammatory drugs. In vitro inhibition assays for novel 1,4-benzoxazine derivatives have identified compounds with optimal COX-2 inhibition and high selectivity.

Carbonic Anhydrase (CA): Various isoforms of this enzyme are targets for different therapeutic areas. Pyridazine-based benzenesulfonamides have been evaluated for their inhibitory effects against human CA isoforms I, II, IX, and XII using a stopped-flow carbon dioxide hydration assay.

Poly(ADP-ribose) polymerase (PARP1): This enzyme is involved in DNA repair and is a target for cancer therapy. An activity assay was used to test AZD2281 derivatives, which contain a 4-(5-oxopentanamide)piperazine moiety, resulting in IC₅₀ values in the low nanomolar range.

| Enzyme Target | Therapeutic Area | Assay Principle | Example Finding |

| α-Glucosidase | Diabetes | Spectrophotometric measurement of product formation | Derivatives showed IC₅₀ values from 66.3 to 299.7 μM. |

| COX-2 | Inflammation | Measurement of prostaglandin (B15479496) production | Certain derivatives exhibited potent and selective inhibition. |

| Carbonic Anhydrase | Various | Stopped-flow CO₂ hydration assay | Derivatives showed varied inhibition (Kᵢ) values against different isoforms. |

| PARP1 | Cancer | Activity assay measuring PARP1 function | Bioorthogonally reactive derivatives had IC₅₀ values around 10-12 nM. |

Antimicrobial Screening Assays (Antibacterial, Antifungal)

Biogenetic and Metabolic Pathways Involving this compound Intermediates

A metabolic pathway is a series of interconnected chemical reactions occurring within a cell, catalyzed by enzymes, that result in the synthesis (anabolism) or breakdown (catabolism) of specific molecules. While this compound itself is not a central metabolite, related structures serve as key intermediates in the biosynthesis of certain natural products.

Research suggests that amino-oxopentanoic acid/amide structures are plausible precursors in the biogenesis of specific secondary metabolites. For example, it has been proposed that 4-amino-3-oxo-pentanamide acts as a key intermediate in the biogenetic pathway leading to bohemamine-type pyrrolizidine (B1209537) alkaloids, which are isolated from marine-derived Streptomyces species.

Furthermore, the closely related compound 5-amino-4-oxopentanoate (also known as 5-aminolevulinate) is a well-established and critical intermediate in the "C5 pathway" for porphyrin biosynthesis. This pathway is essential for the production of vital molecules like heme and chlorophyll (B73375) in bacteria, archaea, algae, and plants. The metabolic pathways involving this intermediate are extensive and include:

Biosynthesis of cofactors (map01240)

Porphyrin and chlorophyll metabolism (map00860)

Biosynthesis of secondary metabolites (map01110)

Microbial metabolism in diverse environments (map01120)

These examples highlight that while this compound may not be a primary metabolite, its structural motifs are utilized by organisms as building blocks for constructing more complex and biologically active molecules. The study of these pathways can provide inspiration for the synthetic design of novel bioactive compounds.

Advanced Analytical Methodologies for 4 Oxopentanamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique used to separate mixtures into their individual components. All chromatographic methods employ a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that flows through it, carrying the components of the mixture at different rates. For 4-Oxopentanamide, several chromatographic methods are pivotal for its isolation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile or thermally sensitive compounds like this compound. The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

In the context of this compound, a reverse-phase HPLC (RP-HPLC) setup is commonly employed. Predictions for analogous compounds suggest retention behavior similar to mid-polarity amides in RP-HPLC. This involves a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of this compound from its precursors, by-products, and degradation products. Purity is determined by integrating the area of the analyte peak and comparing it to the total area of all peaks in the chromatogram. For a related compound, ethyl 3-methyl-4-oxopentanoate, HPLC with a C18 column and UV detection was used to ensure greater than 98% purity.

Table 1: Typical HPLC Parameters for Analysis of this compound and Related Compounds

| Parameter | Description | Typical Setting |

| Column | Stationary Phase | Hypersil GOLD C18, 250 mm x 10 mm, 5 µm particle size. |

| Mobile Phase | Solvents used for elution | Gradient of Acetonitrile (B) and ultra-pure Water (A). |

| Gradient Program | Mobile phase composition change | 10–95% B (0–18 min), 95% B (18–24 min), 95–10% B (25–30 min). |

| Flow Rate | Speed of mobile phase | 1.0 - 4.7 mL/min. |

| Detector | Method of peak detection | Photodiode Array (PDA) or UV Detector at 210 nm. |

| Injection Volume | Amount of sample introduced | 3 - 10 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility due to its amide and ketone functional groups, it can be analyzed by GC-MS after a derivatization step. Derivatization, such as silylation, converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. This approach has been successfully used for other complex molecules like hair dye ingredients.

In a typical GC-MS analysis, the derivatized sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to elute from the column, helps in its identification. As the separated components elute, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive structural confirmation and quantification. For a related compound, 2-Ethyl-N,N-dimethyl-4-oxopentanamide, a predominant [M+H]⁺ ion at m/z 172.13 is predicted, which would be a key identifier in its mass spectrum.

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Description | Typical Setting |

| GC Column | Stationary Phase | Capillary column (e.g., DB-5ms). |

| Carrier Gas | Mobile Phase | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Oven Program | Temperature gradient for separation | Initial hold at 50°C, ramp to 300°C. |

| Ionization Mode | Method of creating ions | Electron Ionization (EI) at 70 eV. |

| MS Detector | Mass analysis mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). |

| Transfer Line Temp | Temperature of GC-MS interface | 280°C. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, such as assessing purity or monitoring the progress of a reaction. The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat carrier like a glass or plastic plate.

For the analysis of this compound, a sample solution is spotted onto the baseline of a silica gel plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (solvent system). As the solvent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in higher retardation factor (Rf) values, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. After development, the separated spots can be visualized. If the compounds are not colored, visualization can be achieved under UV light (if the plate contains a fluorescent indicator) or by using a chemical staining agent.

Table 3: General Procedure for TLC Analysis of this compound

| Step | Description |

| Plate Preparation | Use of a pre-coated silica gel 60 F254 plate. |

| Sample Application | A dilute solution of this compound is spotted on the baseline, ~1 cm from the bottom. |

| Development | The plate is placed in a closed tank with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane), ensuring the solvent level is below the baseline. |

| Visualization | The dried plate is observed under UV light (254 nm) to see quenching spots or stained with an appropriate agent (e.g., potassium permanganate) to reveal the compound's position. |

| Analysis | The Rf value (distance traveled by spot / distance traveled by solvent front) is calculated and compared with a standard. The presence of multiple spots indicates impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Detection and Quantification Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. These techniques are crucial for both the qualitative identification and quantitative measurement of this compound, often used as detection methods in chromatography.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy states. The technique is highly useful for quantifying compounds containing chromophores—functional groups that absorb UV or visible light.

This compound possesses two chromophores: a ketone carbonyl group (C=O) and an amide carbonyl group (O=C-N). The ketone group typically exhibits a weak n → π* electronic transition at a wavelength (λmax) around 270-290 nm. The amide group also shows absorption in the UV region. These absorptions allow for the direct detection and quantification of this compound in solution using the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. In HPLC analysis, a UV-Vis detector is commonly set at a specific wavelength, such as 210 nm, to monitor the eluting compound.

Fluorescence spectroscopy is an extremely sensitive technique that measures the emission of light from a substance that has absorbed light. The process involves exciting a molecule to a higher electronic state with a photon; upon returning to its ground state, the molecule emits a photon of lower energy (longer wavelength).

Molecules that exhibit strong fluorescence, known as fluorophores, typically contain aromatic rings or highly conjugated π-electron systems. this compound, being an aliphatic keto-amide, lacks the extensive conjugation necessary for significant intrinsic fluorescence. Therefore, direct analysis by fluorescence spectroscopy is generally not feasible. However, the technique can be applied indirectly by chemically modifying this compound with a fluorescent tag or label. This derivatization strategy introduces a fluorophore into the molecule, allowing for highly sensitive detection and quantification, which can be particularly useful for trace-level analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electrochemical Methods